Methyl 5-aminopentanoate hydrochloride
CAS No.: 29840-56-0
Cat. No.: VC3744036
Molecular Formula: C6H14ClNO2
Molecular Weight: 167.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29840-56-0 |
|---|---|
| Molecular Formula | C6H14ClNO2 |
| Molecular Weight | 167.63 g/mol |
| IUPAC Name | methyl 5-aminopentanoate;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO2.ClH/c1-9-6(8)4-2-3-5-7;/h2-5,7H2,1H3;1H |
| Standard InChI Key | FAKIZCQRTPAOSH-UHFFFAOYSA-N |
| SMILES | COC(=O)CCCCN.Cl |
| Canonical SMILES | COC(=O)CCCCN.Cl |
Introduction
Chemical Identity and Structure
Methyl 5-aminopentanoate hydrochloride is an amino acid derivative with the amine group protonated and stabilized as a hydrochloride salt. This chemical entity has several synonyms in scientific literature and commercial catalogs, including methyl 5-amino-pentanoate HCl, methyl 5-aminovalerate hydrochloride, 5-aminopentanoic acid methyl ester hydrochloride, and delta-aminovaleric acid methyl ester hydrochloride . The compound is derived from the free base methyl 5-aminopentanoate, which has been assigned the CAS number 63984-02-1 for the free form .
The molecular formula of methyl 5-aminopentanoate hydrochloride is C₆H₁₄ClNO₂, distinguishing it from its free base counterpart (C₆H₁₃NO₂) by the addition of HCl . The structure features a linear carbon chain with a methyl ester group at one end and a protonated amino group at the opposite terminus, with the chloride functioning as the counterion.
Nomenclature and Identification
The compound is precisely identified through various systematic naming conventions and unique identifiers in chemical databases:
Table 1: Identification Parameters of Methyl 5-Aminopentanoate Hydrochloride
| Parameter | Value |
|---|---|
| Primary Name | Methyl 5-aminopentanoate hydrochloride |
| CAS Registry Number | 29840-56-0 |
| Molecular Formula | C₆H₁₄ClNO₂ |
| Free Base CAS | 63984-02-1 |
| Free Base IUPAC Name | methyl 5-aminopentanoate |
| Free Base InChI | InChI=1S/C6H13NO2/c1-9-6(8)4-2-3-5-7/h2-5,7H2,1H3 |
| Free Base InChIKey | ULBCJDXDVAJYNI-UHFFFAOYSA-N |
| Free Base SMILES | COC(=O)CCCCN |
The data presented above demonstrates the systematic identification parameters for both the hydrochloride salt and its corresponding free base .
Physico-Chemical Properties
Methyl 5-aminopentanoate hydrochloride possesses distinct physical and chemical characteristics that influence its behavior in various applications and reactions. Understanding these properties is essential for researchers and industrial chemists working with this compound.
Physical Properties
The compound exists as a solid at room temperature with a white to off-white appearance . Its physical state and appearance make it convenient for handling and storage in laboratory and industrial settings.
Table 2: Physical Properties of Methyl 5-Aminopentanoate Hydrochloride
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | White to Off-White |
| Molar Mass | 167.63386 g/mol |
| Melting Point | 145.5-147°C |
| Boiling Point | 212.2°C at 760 mmHg |
| Solubility | Slightly soluble in DMSO, Ethanol, and Methanol |
| Storage Condition | Inert atmosphere, Store in freezer under -20°C |
These physical properties indicate that methyl 5-aminopentanoate hydrochloride is a relatively stable compound with moderate thermal stability as indicated by its melting and boiling points .
Chemical Reactivity
While specific reactivity data for methyl 5-aminopentanoate hydrochloride is limited in the provided search results, we can infer certain chemical characteristics based on its structure. The compound contains both a nucleophilic amine group and an electrophilic methyl ester function, making it a bifunctional molecule capable of participating in various chemical transformations. The hydrochloride salt formation provides stability to the amine functionality by preventing unwanted side reactions during storage, while still allowing for its participation in controlled chemical reactions when needed.
The free base form (methyl 5-aminopentanoate) exhibits properties that complement those of the hydrochloride salt, including:
Table 3: Selected Properties of Free Base Methyl 5-Aminopentanoate
| Property | Value |
|---|---|
| Molecular Weight | 131.17 g/mol |
| XLogP3 | 0.2 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 5 |
| Exact Mass | 131.094628657 Da |
These properties suggest that the free base has moderate lipophilicity, as indicated by its XLogP3 value, and possesses significant hydrogen bonding capacity, which can influence its interactions with biological systems and solvents .
Applications and Uses
Methyl 5-aminopentanoate hydrochloride serves primarily as an intermediate in pharmaceutical and chemical synthesis applications . Its bifunctional nature, containing both amine and ester groups, makes it a versatile building block for the construction of more complex molecules.
Chemical Research Applications
As a building block in organic synthesis, methyl 5-aminopentanoate hydrochloride can be utilized in the preparation of specialty chemicals, including:
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Advanced materials with specific functional properties
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Polymers containing amino acid derivatives
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Surfactants and amphiphilic compounds
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Chelating agents for metal complexation
Its relatively simple structure, combined with its bifunctional reactivity pattern, positions this compound as a valuable starting material for diverse chemical transformations.
Research and Development Status
Current research involving methyl 5-aminopentanoate hydrochloride primarily focuses on its utility as a synthetic intermediate rather than as a compound of direct biological or pharmaceutical interest. The limited information in the search results suggests that this compound is primarily valued for its synthetic versatility rather than for specific therapeutic applications.
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